B1578219 Antimicrobial peptide PGQ

Antimicrobial peptide PGQ

Cat. No.: B1578219
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial peptide PGQ is a 24-amino acid peptide (sequence: GVLSNVIGYLKKLGTGALNAVLKQ) isolated from the stomach tissue of the African clawed frog Xenopus laevis. It exhibits a basic charge and forms an amphipathic α-helical structure, which facilitates interactions with microbial membranes . PGQ demonstrates broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and the yeast Candida albicans . Its discovery alongside magainins, PGLa, and caerulein fragments highlights its role in Xenopus innate immunity .

Properties

bioactivity

Antibacterial, antifungal

sequence

GVLSNVIGYLKKLGTGALNAVLKQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Properties

Table 1: Comparative Analysis of PGQ and Similar AMPs
Peptide Source Length (aa) Structure Antimicrobial Spectrum Key Applications Detection Limit (CFU/mL)
PGQ Xenopus laevis stomach 24 Amphipathic α-helix Gram+, Gram–, C. albicans Biosensing, antimicrobial 10⁶
Magainin Xenopus laevis skin 23–24 Amphipathic α-helix Gram+, Gram–, fungi, protozoa Therapeutics, antimicrobial N/A
PGLa Xenopus laevis skin 21 α-helix Gram–, synergistic with magainins Antimicrobial combinational use N/A
Cecropin P1 (CP1) Pig intestine 31 α-helix + β-sheet Gram–, E. coli O157:H7 Biosensing, therapeutics 10⁴
SMAP-29 Sheep myeloid 29 α-helix Gram+, Gram–, multidrug-resistant strains Biosensing, wound healing 10⁵
Key Observations:

Structural Similarities : PGQ, magainins, PGLa, and SMAP-29 all adopt α-helical conformations critical for membrane disruption. However, CP1 combines α-helix and β-sheet domains, enhancing stability .

Spectrum of Activity: PGQ and magainins share broad-spectrum activity, while PGLa and CP1 are more selective for Gram-negative bacteria. SMAP-29 is notable for targeting drug-resistant pathogens .

Biosensing Applications: PGQ’s detection limit for E. coli O157:H7 (10⁶ CFU/mL) is 100-fold lower sensitivity than CP1 (10⁴ CFU/mL) and 10-fold lower than SMAP-29 (10⁵ CFU/mL). This suggests PGQ is less optimal for high-sensitivity diagnostics .

Mechanistic and Evolutionary Context

  • Mechanism of Action : Like magainins and PGLa, PGQ disrupts microbial membranes via electrostatic interactions with negatively charged lipids. Its amphipathic helix enables pore formation, leading to cell lysis .
  • Synergistic Effects: PGLa enhances magainin activity by promoting deeper membrane insertion. PGQ’s synergy with other Xenopus-derived peptides remains unstudied but is plausible .
  • Evolutionary Uniqueness: PGQ is part of a conserved cluster of AMPs in Xenopus genomes, absent in birds, reptiles, and mammals. This underscores its specialized role in amphibian defense .

Limitations and Advantages

  • Advantages of PGQ :
    • Broad-spectrum activity comparable to magainins .
    • Structural stability in harsh environments, making it suitable for biosensor integration .
  • Limitations: Lower biosensing sensitivity compared to CP1 and SMAP-29 . Limited data on cytotoxicity and therapeutic indices, unlike magainins and SMAP-29, which are well-characterized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.